molecular formula C12H17NO B8353645 3,4-Dihydro-alpha-methyl-1H-2-benzopyran-1-ethanamine CAS No. 170856-86-7

3,4-Dihydro-alpha-methyl-1H-2-benzopyran-1-ethanamine

Cat. No. B8353645
M. Wt: 191.27 g/mol
InChI Key: JPAWYZRLFHNBHD-UHFFFAOYSA-N
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Patent
US06133446

Procedure details

A mixture of (-)-(isochroman-1-yl)acetone (LXXXIV, 0.73 g), ammonium acetate (1.48 g), methanol (2.5 ml), and THF (2.5 ml) is stirred for 25 min and then acetic acid (1.5 ml) and sodium cyanoborohydride (0.48 g) are added. After stirring for 2 hr, the mixture is concentrated and the residue is stirred with dichloromethane and sodium hydroxide (4N). The mixture is extracted with dichloromethane and washed with saline/sodium hydroxide (1N). The organic phase is separated and dried over sodium sulfate to give 2-[(-)-isochroman-1-yl]-(±)-1-methylethylamine.
Quantity
0.73 g
Type
reactant
Reaction Step One
Quantity
1.48 g
Type
reactant
Reaction Step One
Quantity
2.5 mL
Type
reactant
Reaction Step One
Name
Quantity
2.5 mL
Type
solvent
Reaction Step One
Quantity
0.48 g
Type
reactant
Reaction Step Two
Quantity
1.5 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([CH2:11][C:12](=O)[CH3:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][O:2]1.C([O-])(=O)C.[NH4+].CO.C([BH3-])#[N:23].[Na+]>C(O)(=O)C.C1COCC1>[CH:1]1([CH2:11][CH:12]([NH2:23])[CH3:13])[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[CH2:4][CH2:3][O:2]1 |f:1.2,4.5|

Inputs

Step One
Name
Quantity
0.73 g
Type
reactant
Smiles
C1(OCCC2=CC=CC=C12)CC(C)=O
Name
Quantity
1.48 g
Type
reactant
Smiles
C(C)(=O)[O-].[NH4+]
Name
Quantity
2.5 mL
Type
reactant
Smiles
CO
Name
Quantity
2.5 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.48 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
1.5 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
is stirred for 25 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
After stirring for 2 hr
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
the mixture is concentrated
STIRRING
Type
STIRRING
Details
the residue is stirred with dichloromethane and sodium hydroxide (4N)
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with dichloromethane
WASH
Type
WASH
Details
washed with saline/sodium hydroxide (1N)
CUSTOM
Type
CUSTOM
Details
The organic phase is separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate

Outcomes

Product
Details
Reaction Time
25 min
Name
Type
product
Smiles
C1(OCCC2=CC=CC=C12)CC(C)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.